molecular formula C17H16O4 B12554330 3,3'-(Propane-1,3-diyl)dibenzoic acid CAS No. 183962-56-3

3,3'-(Propane-1,3-diyl)dibenzoic acid

Cat. No.: B12554330
CAS No.: 183962-56-3
M. Wt: 284.31 g/mol
InChI Key: AHPBTNLWJOXVBA-UHFFFAOYSA-N
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Description

3,3'-(Propane-1,3-diyl)dibenzoic acid is a dicarboxylic acid derivative featuring two benzoic acid groups connected via a flexible propane-1,3-diyl spacer. This compound serves as a versatile ligand in coordination chemistry, particularly in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions through its carboxylate groups . The propane bridge imparts conformational flexibility, which may influence the porosity and stability of resulting frameworks compared to rigid aromatic linkers .

Properties

CAS No.

183962-56-3

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

3-[3-(3-carboxyphenyl)propyl]benzoic acid

InChI

InChI=1S/C17H16O4/c18-16(19)14-8-2-6-12(10-14)4-1-5-13-7-3-9-15(11-13)17(20)21/h2-3,6-11H,1,4-5H2,(H,18,19)(H,20,21)

InChI Key

AHPBTNLWJOXVBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CCCC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Propane-1,3-diyl)dibenzoic acid typically involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through steam distillation and extraction with ethyl acetate, followed by crystallization from methanol .

Industrial Production Methods

While specific industrial production methods for 3,3’-(Propane-1,3-diyl)dibenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Propane-1,3-diyl)dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction could produce diols. Substitution reactions would result in various substituted derivatives of the original compound.

Scientific Research Applications

3,3’-(Propane-1,3-diyl)dibenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(Propane-1,3-diyl)dibenzoic acid depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions to form coordination complexes. These complexes can exhibit unique properties, such as magnetic behavior or catalytic activity . The molecular targets and pathways involved would vary based on the specific metal ions and ligands used in the coordination complexes.

Comparison with Similar Compounds

Pyrazole-1,3-diyl Dibenzoic Acid Derivatives

Compounds such as 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid derivatives replace the propane spacer with a rigid pyrazole ring. This structural modification enhances planarity and π-π stacking interactions, which are critical for antimicrobial activity. For example, halogen-substituted hydrazone derivatives of pyrazole-based dibenzoic acids exhibit potent activity against Acinetobacter baumannii and Pseudomonas aeruginosa (Table 1) .

Table 1: Antimicrobial Activity of Pyrazole-1,3-diyl Dibenzoic Acid Derivatives

Compound Substituent Activity Against Strains
18 Mono-chloro Most potent against A. baumannii ATCC 19606
Others Di-halogen Reduced potency compared to mono-substitution

Source: Adapted from

3,3'-(Pyrazine-2,5-diyl)dibenzoic Acid

Replacing the propane spacer with a pyrazine ring (3,3'-(pyrazine-2,5-diyl)dibenzoic acid) introduces nitrogen heteroatoms, enabling additional coordination sites for metal ions. This ligand forms MOFs with enhanced gas sorption properties due to the pyrazine’s Lewis basicity, a feature absent in the propane-linked analogue .

Dimethyl 4,4′-(Propane-1,3-diylbis(oxy))dibenzoate

This ester derivative substitutes carboxylic acid groups with methoxy functionalities, drastically altering solubility and reactivity. The propane-1,3-diylbis(oxy) spacer increases hydrophobicity, making it more suitable for organic-phase reactions compared to the hydrophilic dicarboxylic acid .

Functional Analogues in Pharmaceutical Contexts

Ivabradine Impurity (IVA-9)

IVA-9, 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one), shares the propane spacer but incorporates heterocyclic moieties instead of benzoic acids. Its role as a pharmaceutical impurity highlights the importance of spacer flexibility in unintended byproduct formation during drug synthesis .

Halogen-Substituted Derivatives

Mono-substitution is more effective than di-substitution, suggesting steric and electronic factors dominate over halogen count .

Physicochemical and Coordination Properties

Table 2: Comparison of Key Properties

Compound Spacer Type Key Applications Notable Properties
3,3'-(Propane-1,3-diyl)dibenzoic acid Flexible alkane MOFs, coordination polymers High flexibility, moderate acidity
Pyrazole-1,3-diyl derivatives Rigid aromatic Antimicrobial agents Planarity, π-π stacking
Pyrazine-2,5-diyl analogues Heteroaromatic Gas sorption MOFs Lewis basicity, enhanced porosity
Ester derivatives (e.g., dimethyl) Alkane with ether Organic synthesis intermediates Hydrophobicity, thermal stability

Sources:

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